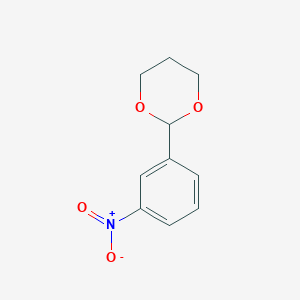

2-(3-Nitrophenyl)-1,3-dioxane

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-(3-nitrophenyl)-1,3-dioxane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11NO4/c12-11(13)9-4-1-3-8(7-9)10-14-5-2-6-15-10/h1,3-4,7,10H,2,5-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VQZDEWTWLOZYBX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC(OC1)C2=CC(=CC=C2)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40351346 | |

| Record name | 2-(3-nitrophenyl)-1,3-dioxane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40351346 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

209.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5663-26-3 | |

| Record name | 2-(3-nitrophenyl)-1,3-dioxane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40351346 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

The Foundational Role of 1,3 Dioxane Frameworks

The 1,3-dioxane (B1201747) scaffold is a cornerstone in synthetic chemistry, primarily recognized for its role as a protecting group for carbonyl compounds and 1,3-diols. thieme-connect.dewikipedia.org This six-membered heterocycle, containing two oxygen atoms at the 1- and 3-positions, is typically formed by the acid-catalyzed reaction of an aldehyde or ketone with a 1,3-propanediol (B51772) derivative. wikipedia.org

A key feature of the 1,3-dioxane ring is its conformational behavior, which has been a subject of intense study. thieme-connect.de Similar to cyclohexane (B81311), it preferentially adopts a chair-like conformation to minimize steric strain. thieme-connect.de The presence of two shorter carbon-oxygen bonds compared to carbon-carbon bonds leads to more pronounced diaxial interactions. thieme-connect.de Consequently, substituents at the C2 position are thermodynamically more stable in an equatorial orientation. thieme-connect.de This conformational preference is a critical factor in stereocontrolled synthesis.

The stability of the 1,3-dioxane ring is another of its valuable attributes. It is generally resistant to basic, reductive, and oxidative conditions, yet can be readily cleaved under acidic conditions, making it an ideal protecting group in multi-step syntheses. thieme-connect.de

Research Focus on 2 Aryl 1,3 Dioxane Derivatives

The introduction of an aryl group at the C2 position of the 1,3-dioxane (B1201747) ring, as seen in 2-(3-nitrophenyl)-1,3-dioxane, opens up new avenues for research and application. The electronic nature of the substituents on the aromatic ring can significantly influence the reactivity and properties of the entire molecule.

Current research imperatives for 2-aryl-1,3-dioxane derivatives are multifaceted. They are explored as:

Building Blocks in Organic Synthesis: These compounds serve as versatile intermediates for the synthesis of more complex molecules, including those with potential applications in pharmaceuticals and materials science.

Probes for Studying Reaction Mechanisms: The substituted aryl group allows for systematic studies of electronic effects on reaction rates and equilibria.

Precursors to Biologically Active Molecules: The 1,3-dioxane moiety is found in some natural products, and synthetic derivatives are investigated for a range of biological activities. thieme-connect.denih.gov For instance, certain 1,3-dioxane derivatives have been studied as potential modulators of multidrug resistance in cancer cells. nih.gov

The synthesis of this compound itself is a straightforward application of the general method for 1,3-dioxane formation. It typically involves the reaction of 3-nitrobenzaldehyde (B41214) with 1,3-propanediol (B51772) in the presence of an acid catalyst. A similar procedure is used for the synthesis of the related compound, 2-(3-nitrophenyl)-1,3-dioxolane, where ethylene (B1197577) glycol is used instead of 1,3-propanediol. prepchem.com

Historical Perspective on 2 Substituted 1,3 Dioxanes

Catalytic Strategies for 1,3-Dioxane Ring Construction

The formation of the six-membered 1,3-dioxane ring is a foundational step in synthesizing the target molecule. This is typically achieved through the reaction of a carbonyl compound with a 1,3-diol. Various catalytic systems have been developed to facilitate this transformation efficiently and with high selectivity.

Acid-Catalyzed Cycloacetalization of Carbonyl Compounds and 1,3-Diols

The most conventional and widely employed method for constructing the 1,3-dioxane ring is the acid-catalyzed cycloacetalization reaction. prepchem.com This reaction involves the condensation of a carbonyl compound (an aldehyde or ketone) with a 1,3-diol, such as 1,3-propanediol (B51772). The reaction is an equilibrium process, and to drive it towards the formation of the acetal, water, the reaction byproduct, is typically removed. prepchem.com

A standard laboratory procedure involves refluxing the reactants in a solvent like toluene (B28343) or benzene (B151609) with a catalytic amount of a strong acid, such as p-toluenesulfonic acid (p-TsOH). spegroup.ruoc-praktikum.de A Dean-Stark apparatus is often used to continuously remove the water formed during the reaction, thereby shifting the equilibrium to favor product formation. spegroup.ru The reaction mechanism proceeds through the protonation of the carbonyl oxygen by the acid catalyst, which activates the carbonyl carbon for nucleophilic attack by one of the hydroxyl groups of the diol, forming a hemiacetal intermediate. Subsequent intramolecular cyclization via attack by the second hydroxyl group, followed by the elimination of a water molecule, yields the stable cyclic 1,3-dioxane acetal. nih.gov

The table below summarizes typical conditions for the acid-catalyzed synthesis of related dioxolanes, which follows the same principle.

Prins Reaction and Related Olefin Cyclization Pathways

The Prins reaction offers an alternative pathway for constructing 1,3-dioxane rings. It is an acid-catalyzed electrophilic addition of an aldehyde to an alkene. molbase.com The outcome of the reaction is highly dependent on the specific conditions employed. When an excess of an aldehyde (like formaldehyde) is used in the absence of water and at low temperatures, the reaction can yield a 1,3-dioxane. molbase.comsigmaaldrich.com

The mechanism involves the protonation of the aldehyde, which then acts as an electrophile and attacks the alkene double bond to form a β-hydroxy carbocation intermediate. This intermediate can then be trapped by a second molecule of the aldehyde, leading to a new cationic species that subsequently cyclizes to form the 1,3-dioxane ring. molbase.comoc-praktikum.de While highly versatile, careful control of reaction parameters is necessary to favor the formation of the dioxane over other potential products like 1,3-diols or allylic alcohols. oc-praktikum.de For instance, the cyclization of styrene (B11656) with paraformaldehyde can be catalyzed by heteropolyacids to produce 4-phenyl-1,3-dioxane (B1205455) with high selectivity. sigmaaldrich.com

Emerging Catalytic Systems and Green Chemistry Approaches in Dioxane Synthesis

In line with the principles of green chemistry, recent research has focused on developing more environmentally benign and efficient methods for 1,3-dioxane synthesis. These approaches aim to reduce the use of hazardous solvents, minimize energy consumption, and utilize recyclable catalysts.

One such approach is the use of microwave irradiation, which can significantly accelerate the reaction. The acid-catalyzed acetalization of 3-nitrobenzaldehyde (B41214) with ethanediol has been successfully performed using microwave heating, reducing the reaction time to minutes compared to several hours under conventional reflux. researchgate.net Another strategy involves the use of alternative catalysts that are more efficient or easier to handle. Iodine has been found to be a cost-effective and practical reagent for the cross-coupling of olefins with aldehydes, producing 4-substituted 1,3-dioxanes in excellent yields and with high selectivity under mild conditions. sigmaaldrich.com

Furthermore, the use of water as a solvent and phosphotungstic acid as a recyclable catalyst for the Prins condensation represents a significant green advancement. sigmaaldrich.com This system allows for high conversion of styrene and high selectivity to 4-phenyl-1,3-dioxane, with the catalyst being easily recovered and reused multiple times without a significant loss in activity. sigmaaldrich.com

Introduction of the Nitrophenyl Moiety at the C2 Position

The defining feature of the target compound is the 3-nitrophenyl group attached to the C2 position of the dioxane ring. This can be achieved either by using a precursor that already contains this group or by functionalizing the aromatic ring after the dioxane has been formed.

Condensation Reactions Utilizing 3-Nitrobenzaldehyde Precursors

The most direct and common strategy for synthesizing 2-(3-nitrophenyl)-1,3-dioxane is to use 3-nitrobenzaldehyde as the carbonyl starting material. spegroup.ruresearchgate.net This approach incorporates the required nitrophenyl moiety from the outset. The synthesis then follows the acid-catalyzed cycloacetalization pathway described previously (Section 2.1.1), where 3-nitrobenzaldehyde is condensed with 1,3-propanediol in the presence of an acid catalyst like p-toluenesulfonic acid. spegroup.ruresearchgate.net

This method is highly efficient because the electron-withdrawing nature of the nitro group does not significantly hinder the acetalization reaction. The synthesis of 3-nitrobenzaldehyde itself is typically achieved through the direct nitration of benzaldehyde (B42025) using a mixture of concentrated nitric and sulfuric acids, which predominantly yields the meta-substituted product. chemguide.co.uk

Strategies for Post-Cyclization Functionalization (if applicable to the specific compound)

An alternative conceptual approach involves first synthesizing 2-phenyl-1,3-dioxane (B8809928) and then introducing the nitro group onto the phenyl ring via electrophilic aromatic substitution. However, this strategy is generally not practical for obtaining the desired 3-nitro isomer.

The directing effect of the substituent on the benzene ring is crucial. An aldehyde group (-CHO) is a deactivating, meta-directing group. chemguide.co.uk Therefore, the direct nitration of benzaldehyde favors the formation of 3-nitrobenzaldehyde. chemguide.co.uk In contrast, when the aldehyde is protected as a 1,3-dioxane acetal, the resulting substituent (-CH(O-)2) becomes an activating, ortho,para-directing group. Consequently, attempting to nitrate (B79036) 2-phenyl-1,3-dioxane would predominantly yield a mixture of 2-(2-nitrophenyl)-1,3-dioxane and 2-(4-nitrophenyl)-1,3-dioxane, not the desired 2-(3-nitrophenyl) isomer.

An additional complication is the acid-lability of the dioxane ring. nih.gov Standard nitration conditions involve strong acids (H₂SO₄/HNO₃), which can readily hydrolyze the acetal back to the starting aldehyde. nih.gov Therefore, for the specific synthesis of this compound, post-cyclization functionalization is not a viable or efficient route. The precursor method, starting with 3-nitrobenzaldehyde, is the superior and standard synthetic strategy.

Stereoselective Synthesis of this compound Derivatives

The introduction of stereocenters during the formation of the 1,3-dioxane ring presents a significant synthetic challenge. Methodologies that can predictably control the stereochemical outcome are highly sought after. This section will explore both diastereoselective and enantioselective approaches to the synthesis of these valuable compounds.

The formation of 2-aryl-1,3-dioxanes from the condensation of an aryl aldehyde and a 1,3-diol can result in the formation of diastereomers, typically designated as cis and trans isomers, depending on the relative orientation of the substituent at the 2-position and any substituents on the dioxane ring. The control of this diastereoselectivity is a critical aspect of the synthesis of these compounds.

Research has demonstrated that the diastereomeric ratio of 2-aryl-1,3-dioxanes is highly dependent on the reaction conditions, including the choice of catalyst, solvent, and temperature. For instance, the acid-catalyzed acetalization of 3-nitrobenzaldehyde with a substituted 1,3-diol can lead to a mixture of diastereomers. The thermodynamic and kinetic control of these reactions plays a crucial role in determining the final product distribution. Under thermodynamic equilibrium, the more stable diastereomer is favored, which is often the isomer with the bulky aryl group in an equatorial position to minimize steric interactions.

Several catalytic systems have been investigated to enhance the diastereoselectivity of this transformation. Brønsted acids, such as p-toluenesulfonic acid (PTSA), and Lewis acids, such as iodine and zirconium(IV) chloride, have been employed to catalyze the formation of 2-aryl-1,3-dioxanes. The choice of catalyst can significantly influence the reaction rate and the diastereomeric outcome. For example, iodine has been shown to be a particularly effective and mild catalyst for the acetalization of aldehydes, often leading to high yields and good diastereoselectivities.

A study on the synthesis of 4,6-O-benzylidene acetals of methyl α-D-glucopyranoside, a related cyclic acetal system, highlights the influence of the catalyst on the regioselectivity and stereoselectivity. While not a 1,3-dioxane, the principles of acetal formation are analogous. The use of different catalysts can favor the formation of specific isomers, demonstrating the importance of catalyst selection in controlling the stereochemical outcome.

The diastereoselectivity of the reaction can also be influenced by the nature of the reactants. For example, the steric and electronic properties of the substituents on both the 3-nitrobenzaldehyde and the 1,3-diol can impact the transition state of the reaction, thereby affecting the diastereomeric ratio of the product.

The following table summarizes the effect of different catalysts on the diastereoselectivity of 2-aryl-1,3-dioxane formation based on representative studies.

| Catalyst | Substrates | Solvent | Diastereomeric Ratio (cis:trans) | Reference |

| Iodine (I₂) | Benzaldehyde, 1-phenyl-1,2-ethanediol | Dichloromethane | 85:15 | |

| p-Toluenesulfonic acid (PTSA) | Substituted benzaldehydes, 1,3-butanediol | Toluene | Varies with substrate | |

| Zirconium(IV) chloride (ZrCl₄) | Aromatic aldehydes, 1,3-diols | Acetonitrile | High selectivity for trans isomer |

Note: The data presented in this table are illustrative and may vary depending on the specific substrates and reaction conditions.

The synthesis of enantiomerically pure chiral 1,3-dioxanes represents a more significant challenge. Enantioselective approaches typically involve the use of chiral starting materials, chiral auxiliaries, or chiral catalysts to induce asymmetry in the product.

One common strategy involves the use of a chiral 1,3-diol, which can be derived from the chiral pool or synthesized through asymmetric methods. The reaction of a prochiral aldehyde, such as 3-nitrobenzaldehyde, with a chiral, non-racemic 1,3-diol can lead to the formation of diastereomeric 1,3-dioxanes that can be separated. The stereochemistry of the diol directs the formation of the new stereocenter at the 2-position of the dioxane ring.

Alternatively, chiral catalysts can be employed to achieve enantioselective acetalization. Chiral Brønsted acids, such as phosphoric acids derived from BINOL (1,1'-bi-2-naphthol), have emerged as powerful catalysts for a variety of asymmetric transformations, including the synthesis of chiral acetals. These catalysts can create a chiral environment around the reactants, leading to the preferential formation of one enantiomer of the 2-aryl-1,3-dioxane.

A notable example of an enantioselective approach involves the desymmetrization of a prochiral 1,3-diol through an acetalization reaction catalyzed by a chiral Lewis acid. This method allows for the creation of a chiral 1,3-dioxane from an achiral starting material.

Furthermore, kinetic resolution of racemic 1,3-diols via enantioselective acetalization with an aldehyde can also provide access to enantiomerically enriched 1,3-dioxanes. In this approach, a chiral catalyst selectively reacts with one enantiomer of the racemic diol, leaving the other enantiomer unreacted and allowing for their separation.

The following table provides an overview of some enantioselective approaches to the synthesis of chiral 1,3-dioxanes.

| Approach | Chiral Source | Example Catalyst/Auxiliary | Achieved Enantiomeric Excess (ee) | Reference |

| Chiral 1,3-diol | (2R,4R)-2,4-Pentanediol | - | >98% de | |

| Chiral Catalyst | Chiral Phosphoric Acid (e.g., TRIP) | (R)-TRIP | Up to 99% ee | |

| Desymmetrization | Prochiral 1,3-diol | Chiral Lewis Acid | Up to 95% ee |

Note: The data presented in this table are illustrative and the effectiveness of each approach is highly dependent on the specific substrates and reaction conditions.

Fundamental Conformational Isomers of the 1,3-Dioxane Ring

Similar to cyclohexane (B81311), the 1,3-dioxane ring is not planar and exists in several interconverting conformations to relieve ring strain. The presence of two oxygen atoms in the ring, however, introduces distinct geometric and energetic characteristics compared to its carbocyclic analog.

Chair, Twist-Boat, and Other Minor Conformations

The most stable conformation of the 1,3-dioxane ring is the chair form . qmul.ac.ukthieme-connect.de In this arrangement, the carbon and oxygen atoms are arranged in a puckered manner that minimizes both angle strain and torsional strain. qmul.ac.uk The chair conformation has a high degree of symmetry (D3d for the parent cyclohexane), which is slightly distorted in 1,3-dioxane. qmul.ac.uk

Other, less stable conformations include the boat and twist-boat (or skew-boat) forms. qmul.ac.ukwikipedia.org The boat form is generally a high-energy transition state, while the twist-boat is a local energy minimum, more stable than the boat but significantly less stable than the chair. wikipedia.org The energy difference between the chair and twist-boat conformations is higher in 1,3-dioxane compared to cyclohexane due to the shorter C-O bond lengths. thieme-connect.de Other minor, high-energy conformations such as the half-chair and sofa act as transition states during the interconversion between the more stable forms. researchgate.net

Conformational Equilibria and Energy Barriers

The different conformations of the 1,3-dioxane ring are in a state of dynamic equilibrium, with the chair form being overwhelmingly predominant at room temperature. wikipedia.org The molecule can "flip" from one chair conformation to another through a process that involves passing through the higher-energy twist-boat and half-chair conformations. wikipedia.org

The energy barriers for these conformational isomerizations have been studied both experimentally and computationally. For the parent 1,3-dioxane, the barrier to ring inversion is a key parameter. Quantum-chemical studies have been employed to map the potential energy surface of substituted 1,3-dioxanes, revealing the pathways and estimating the potential barriers for these conformational changes. researchgate.net For instance, in 5-substituted 1,3-dioxanes, two distinct pathways for the interconversion of equatorial and axial chair conformers have been identified. researchgate.net

Steric and Electronic Influences of the 3-Nitrophenyl Substituent

A-Values and Aromatic Ring Orientation Effects

The preference of a substituent for the equatorial position over the axial position in a chair conformation is quantified by its conformational energy, or A-value . wikipedia.org A positive A-value indicates a preference for the equatorial position. For a 2-aryl substituent, there is a strong thermodynamic favorability for the equatorial position. This is due to significant 1,3-diaxial interactions that would occur between an axial aryl group and the axial hydrogens or other substituents at the C4 and C6 positions. thieme-connect.de

The orientation of the aromatic ring itself is also a critical factor. In an equatorially substituted 2-aryl-1,3-dioxane, the phenyl ring will adopt a preferred orientation to minimize steric interactions with the rest of the molecule.

Homoanomeric and Other Stereoelectronic Interactions

Stereoelectronic effects, which involve the interaction of electron orbitals, play a crucial role in determining the conformation and reactivity of 1,3-dioxanes. The anomeric effect is a well-known stereoelectronic effect where a substituent at a carbon adjacent to a heteroatom prefers the axial orientation. In 1,3-dioxanes, anomeric interactions involving the axial C-H bonds at C2, C4, and C6 are dominant. figshare.comacs.orgnih.govresearchgate.net

The homoanomeric effect is a related phenomenon that involves the interaction of the lone pair electrons of the ring oxygens with the antibonding orbital (σ) of a C-H bond at the C5 position (np → σC(5)-Heq). figshare.comacs.orgnih.govresearchgate.net This interaction is particularly important in 1,3-dioxanes and contributes to the relative stability of different conformations. figshare.comacs.orgnih.govresearchgate.net Other stereoelectronic interactions, such as hyperconjugation between σ and σ* orbitals, also influence bond lengths and angles within the ring. figshare.comacs.orgnih.gov

Anancomeric Behavior in 2-Aryl-1,3-Dioxanes

In many substituted cyclohexanes and their heterocyclic analogs, the two chair conformations are in rapid equilibrium. However, if one chair conformation is overwhelmingly favored due to a bulky substituent or strong stereoelectronic effects, the ring system is effectively "locked" into that single conformation. This phenomenon is known as anancomeric behavior . researchgate.netnih.gov

Studies on various 2-aryl-1,3-dioxanes have shown that these systems often exhibit anancomeric structures. researchgate.net The strong preference of the aryl group for the equatorial position effectively prevents ring inversion. NMR spectroscopy is a powerful tool for investigating this behavior, as the chemical shifts and coupling constants of the ring protons can provide clear evidence for a locked conformation. researchgate.net In such anancomeric systems, the aryl group's preference for either an equatorial or axial position can be influenced by other substituents on the dioxane ring. researchgate.net

Spectroscopic and Diffraction-Based Elucidation of Stereochemistry

The stereochemistry of 1,3-dioxane derivatives is typically investigated using a combination of Nuclear Magnetic Resonance (NMR) spectroscopy and X-ray crystallography. These techniques provide insights into the three-dimensional arrangement of atoms and the conformational preferences of the molecule.

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy

Advanced NMR techniques are crucial for understanding the dynamic nature of six-membered rings like the 1,3-dioxane moiety.

X-ray Crystallography for Solid-State Structural Analysis

Single-crystal X-ray diffraction is the definitive method for determining the precise three-dimensional structure of a molecule in the solid state. researchgate.net This technique provides accurate bond lengths, bond angles, and torsional angles, which are essential for confirming the stereochemistry and identifying the preferred conformation in the crystalline form.

For analogous compounds, such as 2-(2-nitrophenyl)-1,3-dioxan-5-ol, X-ray analysis has confirmed a chair conformation for the 1,3-dioxane ring with the substituent in an equatorial position to minimize steric hindrance. However, no published crystal structure data for this compound could be located. The synthesis of a related compound, (2E)-3-(2,3-dimethoxyphenyl)-1-(3-nitrophenyl)prop-2-en-1-one, and its characterization by single-crystal X-ray diffraction have been reported, but this does not provide direct structural information for the target molecule. researchgate.net

Computational Chemistry in Conformational and Stereochemical Studies

Computational methods, particularly ab initio and Density Functional Theory (DFT) calculations, are invaluable tools for complementing experimental data and for predicting the structures and relative energies of different conformers. researchgate.netntnu.no

Ab Initio and Density Functional Theory (DFT) Calculations

Ab initio and DFT methods can be used to model the potential energy surface of a molecule, identifying stable conformers (local minima) and transition states for their interconversion. researchgate.netjocpr.com For 1,3-dioxane systems, these calculations can predict the energy difference between the chair, twist-boat, and other conformations, as well as the influence of substituents on this equilibrium.

Quantum-chemical studies on 5-alkyl- and 5-phenyl-1,3-dioxanes using the RHF/6-31G(d) level of theory have been performed to investigate conformational isomerizations. These studies have elucidated the pathways and potential barriers for the interconversion of equatorial and axial chair conformers. However, specific ab initio or DFT calculations focused on the conformational landscape and stereochemistry of this compound are absent from the current body of scientific literature.

Molecular Mechanics (MM) Force Field Validations

Molecular mechanics (MM) force fields provide a computational model to estimate the potential energy of a molecular system as a function of its atomic coordinates. The accuracy of any molecular simulation heavily relies on the quality of the force field used. researchgate.net Validating a force field for a specific molecule, such as this compound, involves comparing the computational results with experimental data or high-level quantum mechanical (QM) calculations. This process ensures that the chosen force field can reliably predict the molecule's geometry, conformational energies, and dynamic behavior.

The validation process typically starts with the selection of an appropriate force field. Common choices for organic molecules include general-purpose force fields like GAFF, MMFF94, and OPLS. researchgate.net For a molecule like this compound, a force field that accurately describes both the dioxane ring and the substituted aromatic system is essential.

A key aspect of validation is the comparison of the MM-optimized geometry with a reference structure, usually obtained from X-ray crystallography or high-level QM calculations. The root-mean-square deviation (RMSD) of atomic positions is a common metric for this comparison. For the 1,3-dioxane ring, the chair conformation is generally the most stable. The validation would assess how well the force field reproduces the bond lengths, bond angles, and dihedral angles that define this chair conformation and the orientation of the equatorial 2-(3-nitrophenyl) group.

Furthermore, the validation extends to the energetic landscape of the molecule. This involves calculating the relative energies of different conformers, such as the chair and twist-boat forms of the dioxane ring, and comparing them to QM-calculated values. For 1,3-dioxane itself, the chair conformer is significantly more stable than the twist conformer. The presence of the bulky 3-nitrophenyl substituent at the C2 position is expected to further stabilize the chair conformation with the substituent in an equatorial position to minimize steric hindrance.

The table below illustrates a hypothetical validation of a force field for the key geometrical parameters of the chair conformation of this compound, comparing MM results against reference QM data.

| Parameter | MM Value | QM Reference Value | Deviation |

| C2-O1 Bond Length (Å) | 1.415 | 1.410 | 0.005 |

| O1-C6 Bond Length (Å) | 1.428 | 1.425 | 0.003 |

| C4-C5-C6 Angle (°) | 110.2 | 109.8 | 0.4 |

| O1-C2-O3 Angle (°) | 111.5 | 111.0 | 0.5 |

| C4-O3-C2-O1 Dihedral (°) | -58.5 | -59.0 | 0.5 |

| C-Caromatic-NO2 Dihedral (°) | 15.2 | 15.0 | 0.2 |

This table is illustrative and based on typical deviations observed in force field validations.

The validation would also involve assessing the force field's ability to reproduce vibrational frequencies obtained from infrared (IR) and Raman spectroscopy or QM calculations. A good agreement in the vibrational spectra further builds confidence in the force field's accuracy.

Natural Bond Orbital (NBO) Analysis of Bonding Interactions

Natural Bond Orbital (NBO) analysis is a powerful computational method that translates the complex, delocalized molecular orbitals obtained from a QM calculation into a more intuitive picture of localized bonds, lone pairs, and antibonding orbitals. This approach provides a detailed understanding of the electronic structure and the stabilizing interactions within a molecule like this compound.

NBO analysis for this molecule would focus on several key aspects:

Hybridization and Bonding: It would determine the hybridization of each atom and the composition of the NBOs corresponding to sigma bonds (σ), pi bonds (π), and lone pairs (n). For instance, the oxygen atoms in the dioxane ring would be expected to have sp³-like hybridization, participating in σ bonds with the adjacent carbon atoms and possessing two lone pairs each.

Hyperconjugative Interactions: A crucial part of NBO analysis is the quantification of delocalization effects, primarily through the analysis of donor-acceptor interactions between filled (donor) NBOs and empty (acceptor) NBOs. These interactions, also known as hyperconjugation, contribute significantly to the molecule's stability. The energy of these interactions (E(2)) is calculated using second-order perturbation theory.

For this compound, important hyperconjugative interactions would include:

Substituent Effects: The interaction between the dioxane ring and the 3-nitrophenyl group would also be elucidated. This includes the delocalization of electron density from the oxygen lone pairs or C-C sigma bonds of the ring into the π* orbitals of the aromatic ring. Conversely, the electron-withdrawing nitro group influences the electronic properties of the phenyl ring, which in turn affects its interaction with the dioxane moiety.

The following table presents a hypothetical summary of the most significant hyperconjugative interactions and their stabilization energies (E(2)) for this compound, as would be obtained from an NBO analysis.

| Donor NBO | Acceptor NBO | E(2) (kcal/mol) |

| n1(O1) | σ(C2-O3) | 5.2 |

| n2(O1) | σ(C6-C5) | 1.8 |

| n1(O3) | σ(C2-O1) | 5.1 |

| n2(O3) | σ(C4-C5) | 1.9 |

| σ(C4-C5) | σ(C6-O1) | 2.5 |

| π(Caromatic-Caromatic) | π(Caromatic-Caromatic) | 20.4 |

| n1(O1) | π*(Caromatic-Caromatic) | 0.8 |

This table is illustrative. The E(2) values are typical for such interactions.

The NBO analysis also provides natural atomic charges, which reveal the charge distribution across the molecule. The electronegative oxygen and nitrogen atoms are expected to carry significant negative charges, while the adjacent carbon atoms and the hydrogen atoms will be positively charged. This charge distribution is fundamental to understanding the molecule's electrostatic potential and its intermolecular interactions.

Mechanistic Investigations and Reactivity Profiles of 2 3 Nitrophenyl 1,3 Dioxane

Reactions Involving the 1,3-Dioxane (B1201747) Ring System

The 1,3-dioxane ring, a cyclic acetal (B89532), is generally stable under neutral and basic conditions but exhibits characteristic reactivity under acidic catalysis and can be influenced by various reagents.

Acid-Catalyzed Hydrolysis and Ring-Opening Pathways

The hydrolysis of 2-aryl-1,3-dioxanes is a well-studied process that proceeds via acid catalysis. lookchem.com The reaction is initiated by the protonation of one of the oxygen atoms in the dioxane ring, followed by the rate-determining cleavage of a carbon-oxygen bond to form a resonance-stabilized carbocation intermediate. lookchem.com This intermediate is then attacked by water, and subsequent deprotonation yields the final products: 3-nitrobenzaldehyde (B41214) and 1,3-propanediol (B51772).

Protonation: A rapid, reversible protonation of a dioxane oxygen atom.

Heterolysis: The slow, rate-determining step involving the cleavage of the C-O bond to form a carbocation. lookchem.com

Nucleophilic Attack: Water acts as a nucleophile, attacking the carbocation.

Deprotonation: Loss of a proton to yield the aldehyde and diol.

The rate of this hydrolysis is significantly influenced by the nature of the substituent on the phenyl ring. Electron-withdrawing groups, such as the nitro group at the meta position in 2-(3-nitrophenyl)-1,3-dioxane, are expected to destabilize the carbocation intermediate, thereby slowing down the rate of hydrolysis compared to unsubstituted or electron-donating group-substituted analogs. lookchem.com Studies on related 2-phenyl-1,3-dioxanes have established pH-rate profiles that demonstrate this dependence. lookchem.com

Stability Under Reductive and Oxidative Conditions

The 1,3-dioxane ring is generally considered stable under a variety of reductive and oxidative conditions, making it a useful protecting group in organic synthesis. thieme-connect.de This stability allows for selective transformations on other parts of the molecule, such as the nitrophenyl group, without affecting the acetal functionality.

However, the stability is not absolute and depends on the specific reagents and reaction conditions employed. For instance, strong reducing agents or harsh oxidative conditions could potentially lead to the cleavage of the dioxane ring. The atmospheric oxidation of 1,3-dioxane initiated by hydroxyl radicals or chlorine atoms has been shown to produce a variety of products, indicating that under specific oxidative environments, the ring can undergo fragmentation. nih.gov

Nucleophilic Reactivity at the Acetal Carbon

The acetal carbon of the 1,3-dioxane ring is electrophilic in nature and can be susceptible to attack by strong nucleophiles, particularly under conditions that promote ring opening. While less common than acid-catalyzed hydrolysis, reactions with nucleophiles can lead to the formation of new carbon-carbon or carbon-heteroatom bonds.

For example, the reaction of similar acetal systems with organometallic reagents or hydrides can lead to reductive cleavage of the ring. The regioselectivity of such reactions, determining which C-O bond is broken, is often influenced by steric and electronic factors, including the nature of the substituent on the aromatic ring.

Reactivity of the 3-Nitrophenyl Substituent

The 3-nitrophenyl group in this compound introduces a site of reactivity that is distinct from the dioxane ring, primarily centered around the nitro group and the aromatic ring itself.

Selective Reduction of the Nitro Group to Amino and Other Derivatives

The nitro group of this compound can be selectively reduced to an amino group, forming 2-(3-aminophenyl)-1,3-dioxane. This transformation is a common and synthetically useful reaction in organic chemistry. commonorganicchemistry.com A variety of reducing agents can be employed for this purpose, with the choice of reagent often depending on the desired selectivity and the presence of other functional groups.

Common methods for the reduction of aromatic nitro groups include:

Catalytic Hydrogenation: Using hydrogen gas in the presence of a metal catalyst such as palladium on carbon (Pd/C) or Raney nickel is a highly effective method. commonorganicchemistry.com

Metal-Acid Systems: Reagents like iron (Fe) or zinc (Zn) in the presence of an acid (e.g., acetic acid) provide a milder alternative for the reduction. commonorganicchemistry.com

Other Reducing Agents: Tin(II) chloride (SnCl2) and sodium sulfide (B99878) (Na2S) are also known to effectively reduce nitro groups and can sometimes offer chemoselectivity in the presence of other reducible functionalities. commonorganicchemistry.com

The selective reduction is possible due to the stability of the 1,3-dioxane ring under these conditions. This allows for the unmasking of an amino group, which can then be used for further synthetic manipulations. The resulting amino compound is a valuable intermediate in the synthesis of various more complex molecules.

Electrophilic Aromatic Substitution Reactions on the Nitrophenyl Ring

The 3-nitrophenyl group of this compound can undergo electrophilic aromatic substitution (EAS) reactions. The nitro group is a strong deactivating group and a meta-director. scribd.com This means that it reduces the reactivity of the aromatic ring towards electrophiles and directs incoming electrophiles to the positions meta to itself (positions 5 and, to a lesser extent due to steric hindrance from the dioxane ring, position 1).

The general mechanism for EAS involves the attack of the aromatic ring on a strong electrophile to form a resonance-stabilized carbocation intermediate, known as a Wheland intermediate or sigma complex. libretexts.orgmasterorganicchemistry.com A subsequent deprotonation step restores the aromaticity of the ring. masterorganicchemistry.commasterorganicchemistry.com

Common EAS reactions include:

Nitration: Introduction of a second nitro group using a mixture of nitric acid and sulfuric acid.

Sulfonation: Introduction of a sulfonic acid group using fuming sulfuric acid.

Halogenation: Introduction of a halogen (e.g., Br, Cl) using a Lewis acid catalyst.

Due to the deactivating nature of the nitro group, harsher reaction conditions (e.g., higher temperatures, stronger electrophiles) are generally required for EAS on the 3-nitrophenyl ring compared to benzene (B151609) or activated aromatic rings. scribd.com The 1,3-dioxane substituent is generally considered to be weakly electron-withdrawing or neutral in its electronic effect on the aromatic ring.

Interactive Data Table: Reactivity Summary

| Reaction Type | Reagents/Conditions | Product(s) | Key Mechanistic Features |

| Acid-Catalyzed Hydrolysis | Dilute Acid (e.g., HCl, H2SO4) | 3-Nitrobenzaldehyde, 1,3-Propanediol | Protonation, Carbocation intermediate formation |

| Nitro Group Reduction | H2/Pd/C, Fe/HCl, SnCl2 | 2-(3-Aminophenyl)-1,3-dioxane | Selective reduction of the nitro group |

| Electrophilic Aromatic Substitution | HNO3/H2SO4 (Nitration) | 2-(3,5-Dinitrophenyl)-1,3-dioxane | Meta-directing effect of the nitro group |

Regioselectivity and Stereoselectivity in Chemical Transformations

The regioselectivity and stereoselectivity of reactions involving this compound are primarily centered on the cleavage of the acetal C-O bonds and the conformational preferences of the dioxane ring.

The 1,3-dioxane ring typically adopts a stable chair conformation, with substituents at the C2 position, such as the 3-nitrophenyl group, preferentially occupying the equatorial position to minimize steric hindrance. This conformational preference has been confirmed in related structures like 2-(2-nitrophenyl)-1,3-dioxan-5-ol, where the nitrophenyl group is found in an equatorial orientation. nih.gov This arrangement influences the accessibility of the axial and equatorial C-O bonds to reagents.

Regioselectivity in Ring-Opening Reactions:

The regioselective opening of the 1,3-dioxane ring is a key transformation. While specific studies on this compound are limited, extensive research on analogous 1,3-dioxane-type acetals, particularly in carbohydrate chemistry, provides a framework for predicting its behavior. researchgate.net The regioselectivity of ring-opening is highly dependent on the reaction mechanism, which is in turn dictated by the nature of the reagents used. researchgate.net

Generally, reactions proceeding through an S\N1-type mechanism, often catalyzed by a Lewis acid, involve the formation of an oxocarbenium ion intermediate. The subsequent nucleophilic attack can lead to a mixture of products, with the regioselectivity being influenced by electronic and steric factors. For this compound, the electron-withdrawing nitro group would destabilize an adjacent positive charge, making the formation of a carbocation at the benzylic position less favorable compared to unsubstituted or electron-donating group-substituted analogs.

In contrast, reductive cleavage with hydride reagents often proceeds via an S\N2-type mechanism. In these cases, the hydride attacks the less sterically hindered carbon atom. For unsubstituted 1,3-dioxanes, this typically leads to the cleavage of the C-O bond that is less sterically encumbered.

A summary of expected regioselectivity in the ring-opening of 1,3-dioxane acetals based on reagent type is presented in Table 1.

Table 1: Predicted Regioselectivity in Ring-Opening of 2-Aryl-1,3-Dioxanes

| Reagent Type | Probable Mechanism | Expected Site of Attack | Major Product Type |

| Lewis Acids (e.g., TiCl₄, BF₃·OEt₂) | S\N1-like | Favored by electronic stability of intermediate | Mixture of regioisomers |

| Hydride Reagents (e.g., LiAlH₄, DIBAL-H) | S\N2-like | Less sterically hindered oxygen | Cleavage at the less substituted carbon |

| Organometallic Reagents | Varies | Dependent on reagent and conditions | Varies |

Data extrapolated from general principles of 1,3-dioxane reactivity. researchgate.net

Stereoselectivity:

The stereochemistry of this compound is primarily concerned with the orientation of the substituent on the C2 carbon. As mentioned, the 3-nitrophenyl group strongly prefers the equatorial position in the chair conformation. nih.gov Any reaction at the acetal carbon would need to consider the approach of the reagent from either the axial or equatorial face.

Reactions that proceed through a planar oxocarbenium ion intermediate may result in a loss of stereochemical information, leading to a mixture of diastereomers if new stereocenters are formed. However, in many cases, the steric bulk of the existing ring and substituents can direct the approach of the incoming nucleophile, leading to a degree of stereoselectivity. masterorganicchemistry.com

Kinetic and Thermodynamic Aspects of Reactivity

The kinetics and thermodynamics of reactions involving this compound are significantly modulated by the electronic properties of the 3-nitrophenyl group.

Kinetic Aspects:

The rate of reactions at the acetal carbon is highly sensitive to the electronic nature of the C2 substituent. The acid-catalyzed hydrolysis of 2-aryl-1,3-dioxanes, for instance, proceeds through a mechanism involving protonation of one of the dioxane oxygens, followed by rate-determining C-O bond cleavage to form an oxocarbenium ion intermediate.

The electron-withdrawing nitro group at the meta position of the phenyl ring has a destabilizing effect on the developing positive charge of the oxocarbenium ion intermediate. This is expected to decrease the rate of acid-catalyzed hydrolysis compared to 2-phenyl-1,3-dioxane (B8809928) or derivatives with electron-donating substituents. Studies on the hydrolysis of related 2-aryl-2-phenyl-1,3-dithianes have shown a clear dependence of the reaction rate on the electronic nature of the aryl substituent, with electron-withdrawing groups slowing down the reaction. rsc.orgrsc.org

The general mechanism for the acid-catalyzed hydrolysis is as follows:

Protonation of a ring oxygen atom.

Rate-determining cleavage of the C-O bond to form an oxocarbenium ion.

Attack of water on the carbocation.

Deprotonation to yield the hemiacetal, which then opens to the final products (3-nitrobenzaldehyde and 1,3-propanediol).

A comparative look at the expected relative rates of hydrolysis for different 2-aryl-1,3-dioxanes is presented in Table 2.

Table 2: Predicted Relative Rates of Acid-Catalyzed Hydrolysis for 2-Aryl-1,3-Dioxanes

| Aryl Substituent | Electronic Effect | Expected Relative Rate of Hydrolysis |

| 4-Methoxyphenyl | Electron-donating | Fastest |

| Phenyl | Neutral | Intermediate |

| 3-Nitrophenyl | Electron-withdrawing | Slowest |

This table is based on established principles of physical organic chemistry and kinetic data from analogous systems. rsc.orgrsc.org

Thermodynamic Aspects:

From a thermodynamic standpoint, the 1,3-dioxane ring itself is a stable six-membered heterocycle. wikipedia.org The formation of this compound from 3-nitrobenzaldehyde and 1,3-propanediol is an equilibrium process. The use of a dehydrating agent or azeotropic removal of water drives the reaction towards the product side, indicating that the forward reaction is likely not strongly exergonic under standard conditions. organic-chemistry.org

The stability of the acetal is significant, and they are generally resistant to basic and neutral conditions. thieme-connect.de The thermodynamic driving force for the hydrolysis of the acetal is the formation of the more stable carbonyl group of the aldehyde and the two hydroxyl groups of the diol in an aqueous environment.

Strategic Applications and Broader Research Implications in Organic Synthesis and Materials Science

2-(3-Nitrophenyl)-1,3-dioxane as a Precursor in Complex Molecule Synthesis

The unique structure of this compound, featuring a stable 1,3-dioxane (B1201747) ring and a reactive nitrophenyl group, positions it as a versatile starting material for creating more intricate molecules. The dioxane moiety acts as a protected form of an aldehyde, while the nitro group can be transformed into a variety of other functional groups.

The synthesis of complex heterocyclic and polycyclic systems often relies on the strategic use of bifunctional or polyfunctional building blocks. nih.gov While direct, widespread applications of this compound in this specific context are still emerging, its structure is inherently suited for such roles. The nitro group can be readily reduced to an amine, which can then participate in cyclization reactions to form nitrogen-containing heterocycles. For instance, the resulting aminobenzaldehyde (after deprotection of the dioxane) could be a key intermediate in the synthesis of quinolines, indoles, or benzodiazepines.

Moreover, the 1,3-dioxane ring itself can be a stable component of a larger framework. Research on related structures, such as 5-(1,3-dioxan-2-yl)-3-phenylisoxazole, has demonstrated that the dioxane acetal (B89532) can be carried through multi-step sequences, including challenging reactions like direct fluorination, before being converted to other functionalities at a later stage. academie-sciences.fr This stability makes this compound a promising candidate for incorporation into complex scaffolds where the aldehyde functionality needs to be masked until a specific point in the synthetic route.

In the context of multi-step synthesis, intermediates that allow for the sequential manipulation of different parts of a molecule are highly valuable. libretexts.org this compound serves as a classic example of such an intermediate. The 1,3-dioxane group is a robust protecting group for the aldehyde functionality, stable to a wide range of nucleophilic, basic, and reductive conditions. thieme-connect.de This allows for extensive chemical modifications to be performed on the nitrophenyl portion of the molecule without affecting the latent aldehyde.

Key transformations that can be performed on the aromatic ring include:

Reduction of the Nitro Group: The conversion of the nitro group to an amine opens up a vast array of subsequent reactions, including diazotization, acylation, and alkylation.

Nucleophilic Aromatic Substitution: The electron-withdrawing nature of the nitro group can activate the aromatic ring for substitution reactions.

Catalytic Hydrogenation: This can simultaneously reduce the nitro group and potentially affect other parts of a larger molecule if present.

Once the desired modifications are complete, the 1,3-dioxane can be easily removed under acidic conditions to reveal the aldehyde, which can then undergo further reactions such as Wittig olefination, Grignard additions, or reductive amination. This multi-stage reactivity makes it a strategic intermediate in the synthesis of complex pharmaceuticals and other fine chemicals.

Contributions to General 1,3-Dioxane Utility in Organic Synthesis

The utility of this compound is deeply rooted in the well-established and versatile chemistry of the 1,3-dioxane ring system in organic synthesis.

The primary application of the 1,3-dioxane structure is as a protecting group. thieme-connect.de It is formed by the acid-catalyzed reaction of an aldehyde or ketone with 1,3-propanediol (B51772). wikipedia.orgorganic-chemistry.org Conversely, it can be used to protect a 1,3-diol by reacting it with an aldehyde or ketone. chem-station.com This protective role is one of the cornerstones of modern organic synthesis.

1,3-dioxanes are valued for their stability across a broad spectrum of reaction conditions. They are generally resistant to bases, nucleophiles, organometallic reagents, and many oxidizing and reducing agents. thieme-connect.de Their removal (deprotection) is typically achieved under acidic conditions, often through hydrolysis or transacetalization in the presence of a solvent like acetone. organic-chemistry.org This predictable stability and cleavage profile allows chemists to perform reactions on other parts of a molecule with high selectivity.

| Process | Typical Reagents & Conditions | Notes |

|---|---|---|

| Protection (Acetalization) | Carbonyl + 1,3-propanediol, acid catalyst (e.g., p-TsOH, H₂SO₄), azeotropic removal of water (Dean-Stark). organic-chemistry.org | Forms a stable cyclic acetal. |

| Deprotection (Hydrolysis) | Aqueous acid (e.g., HCl, H₂SO₄), often in a co-solvent like THF or acetone. organic-chemistry.org | Releases the original carbonyl and 1,3-diol. |

| Stability | Stable to bases (e.g., NaOH, LDA), organometallics (e.g., Grignard, organolithium), hydrides (e.g., LiAlH₄, NaBH₄), and many oxidants. thieme-connect.deorganic-chemistry.org | Allows for a wide range of subsequent chemical transformations. |

Orthogonal protecting group strategies are essential for the synthesis of complex molecules containing multiple functional groups. jocpr.com This approach involves using several different classes of protecting groups that can be removed under distinct conditions, allowing for the selective deprotection of one group without affecting the others. bham.ac.uk

The 1,3-dioxane acetal plays a crucial role in such strategies. As an acid-labile group, it is orthogonal to base-labile groups (e.g., esters), fluoride-labile groups (e.g., silyl (B83357) ethers), and groups removed by hydrogenolysis (e.g., benzyl (B1604629) ethers). The presence of a nitro-substituted phenyl group, as in this compound, introduces further possibilities. For instance, a related protecting group, Nde (N-1-(4-Nitro-1,3-dioxane-2-yl)ethyl), is stable to both acids (like TFA) and bases (like piperidine) but can be selectively cleaved using nucleophiles and palladium catalysis. creative-peptides.com This highlights how modifications to the dioxane structure can fine-tune its properties for sophisticated, multi-step synthetic plans.

| Protecting Group | Typical Cleavage Condition | Orthogonal to 1,3-Dioxane? |

|---|---|---|

| 1,3-Dioxane | Acidic (e.g., aq. HCl) | N/A |

| Silyl Ethers (e.g., TBDMS) | Fluoride source (e.g., TBAF) | Yes |

| Esters (e.g., Acetate) | Basic (e.g., K₂CO₃/MeOH) | Yes |

| Benzyl Ethers (Bn) | Hydrogenolysis (H₂, Pd/C) | Yes |

| Fmoc | Basic (e.g., Piperidine) | Yes |

Exploration in Advanced Materials Research Involving 1,3-Dioxanes

Beyond traditional organic synthesis, the 1,3-dioxane ring is being investigated for applications in materials science. A notable example is the use of 1,3-dioxane in creating polymer electrolytes for high-voltage lithium-metal batteries. rsc.org In this application, liquid 1,3-dioxane is polymerized in situ to form a solid polymer electrolyte, poly(DOX). This material exhibits superior oxidation stability (above 4.7 V) compared to its five-membered ring analogue, poly(DOL). rsc.org The six-membered ring structure contributes to a lower HOMO level, enhancing its stability at high voltages. Furthermore, the poly(DOX) electrolyte promotes a high lithium-ion transference number and helps form a robust solid-electrolyte interphase, leading to improved battery cycling stability. rsc.org

While this research focuses on the parent 1,3-dioxane, it opens up intriguing possibilities for substituted derivatives like this compound. The incorporation of a nitrophenyl group could be used to modulate the electronic properties, polarity, and morphology of the resulting polymer. Such functionalized monomers could be explored for creating materials with tailored dielectric properties, enhanced ionic conductivity, or specific interfacial characteristics, potentially leading to new classes of functional polymers for electronics, energy storage, and sensor applications.

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed for the preparation of 2-(3-Nitrophenyl)-1,3-dioxane, and how are the products rigorously characterized?

- Answer : The compound is synthesized via condensation reactions, such as the reaction of 1-(3-nitrophenyl)ethan-1-one with diols or dithiols under acid catalysis. Post-synthesis, characterization involves nuclear magnetic resonance (NMR) spectroscopy (e.g., , ) to confirm connectivity, infrared (IR) spectroscopy to identify functional groups (e.g., nitro, dioxane ring), and mass spectrometry (MS) for molecular weight validation. Crystallization from hexane or chloroform yields single crystals for X-ray diffraction (XRD), which resolves bond lengths, angles, and stereochemistry .

Q. Which spectroscopic and crystallographic techniques are most effective for resolving the structural features of this compound derivatives?

- Answer : High-resolution NMR (, ) is critical for identifying substituent positions and conformational dynamics. XRD provides definitive 3D structural data, including bond distances (e.g., C–O in the dioxane ring: ~1.41 Å) and torsion angles. For example, monoclinic crystal systems (space group ) are often observed, with refinement parameters ensuring accuracy. IR spectroscopy confirms nitro group absorption bands (~1520 cm) and dioxane ring vibrations .

Q. What are the primary challenges in achieving regioselectivity during the synthesis of this compound derivatives?

- Answer : Regioselectivity is influenced by steric hindrance from the nitro group and electronic effects. Optimizing reaction conditions (e.g., solvent polarity, temperature) can favor the desired regioisomer. For example, protic solvents may stabilize intermediates via hydrogen bonding, while bulky bases reduce side reactions. Computational modeling (e.g., DFT) can predict regiochemical outcomes by analyzing transition-state energies .

Advanced Research Questions

Q. How does the electron-withdrawing nitro group influence the reactivity of this compound in nucleophilic substitution or ring-opening reactions?

- Answer : The nitro group deactivates the aromatic ring, directing nucleophilic attacks to meta positions. In dioxane ring-opening reactions, the nitro group stabilizes transition states through resonance, altering activation energies. Kinetic studies (e.g., monitoring via NMR with fluorinated probes) reveal rate constants and mechanistic pathways. Comparative studies with non-nitrated analogs show enhanced electrophilicity at the dioxane oxygen .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.